Aplyronine C

Cytotoxicity Anticancer screening Actin depolymerization

Aplyronine C provides a defined, intermediate cytotoxic potency (IC50 22.4 nM in HeLa-S3) that is 50-fold less potent than Aplyronine A, enabling titratable actin disruption without catastrophic cytoskeletal collapse. Its lack of the C7-TMSer ester simplifies structure–activity interpretation and makes it a benchmark target for macrocycle total synthesis. Choose this congener for mechanistic studies, fragment-based drug design, or SAR campaigns requiring the full potency gradient.

Molecular Formula C53H90N2O12
Molecular Weight 947.3 g/mol
Cat. No. B1239267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplyronine C
Synonymsaplyronine C
Molecular FormulaC53H90N2O12
Molecular Weight947.3 g/mol
Structural Identifiers
SMILESCC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1O)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC
InChIInChI=1S/C53H90N2O12/c1-34-24-25-35(2)46(64-15)28-26-36(3)50(60)39(6)45(58)21-17-16-18-23-49(59)66-47(22-19-20-44(32-34)63-14)40(7)51(61)37(4)27-29-48(67-53(62)42(9)54(11)12)41(8)52(65-43(10)57)38(5)30-31-55(13)33-56/h16-20,23,25,30-31,33-34,36-42,44-48,50-52,58,60-61H,21-22,24,26-29,32H2,1-15H3/b17-16+,20-19+,23-18+,31-30+,35-25+/t34-,36-,37+,38-,39-,40-,41+,42?,44+,45-,46+,47+,48-,50-,51+,52-/m1/s1
InChIKeyBBBHWFQBKKSMGH-XXLWTVECSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aplyronine C Procurement Guide: Potency and Selectivity of a Marine Macrolide for Actin-Targeted Research


Aplyronine C (CAS 151923-86-3) is a 24-membered marine macrolide belonging to the aplyronine family, first isolated from the sea hare Aplysia kurodai [1]. As a member of the actin-binding macrolide class, Aplyronine C exhibits potent cytotoxicity through actin cytoskeleton disruption [2]. Its structure features a macrocyclic core and a characteristic C24–C34 side chain, with a molecular formula of C53H90N2O12 and molecular weight of 947.3 g/mol [3]. Unlike its most potent congener Aplyronine A, Aplyronine C lacks the N,N,O-trimethylserine (TMSer) ester moiety at the C7 position of the macrolactone ring, a structural difference that directly impacts its cytotoxicity profile and mechanism of action [4].

Why Aplyronine C Cannot Be Substituted with Aplyronine A, B, or Simplified Analogues in Actin-Targeted Research


Generic substitution among aplyronine congeners is scientifically invalid due to significant, quantifiable differences in cytotoxic potency, molecular target engagement, and synthetic accessibility. The aplyronine family exhibits a steep structure–activity relationship (SAR) gradient: Aplyronine A (with C7-TMSer ester) demonstrates sub-nanomolar IC50 values and validated in vivo antitumor efficacy, whereas Aplyronine C (lacking this moiety) shows 50- to 70-fold reduced cytotoxicity in the same cell line [1]. Furthermore, the C24–C34 side chain, while conserved in sequence length among Aplyronines A, B, and C, exhibits distinct actin-binding kinetics when isolated from the macrocyclic core [2]. Even within the same structural class, substitution can result in fundamentally different biological outcomes, including loss of protein–protein interaction (PPI)-inducing activity between actin and tubulin, which is a hallmark mechanism of Aplyronine A but not established for Aplyronine C [3]. Procurement decisions must therefore be guided by the specific research objective—potency requirements, mechanistic focus, and synthetic feasibility—rather than assumed functional equivalence within the class.

Quantitative Evidence for Aplyronine C Selection: Direct Comparative Data Against Congeners and Analogue Derivatives


Cytotoxic Potency Gradient: Aplyronine C vs. Aplyronine A in HeLa-S3 Cells

Aplyronine C exhibits approximately 50-fold lower cytotoxic potency than Aplyronine A against HeLa-S3 human cervical carcinoma cells, providing a defined potency benchmark for researchers requiring a less potent actin-targeting probe [1]. The IC50 values are 22.4 nM for Aplyronine C versus 0.45 nM for Aplyronine A in the same HeLa-S3 assay system [1]. This difference is attributed to the absence of the N,N,O-trimethylserine (TMSer) ester moiety at the C7 position in Aplyronine C, a structural feature critical for high-affinity actin binding and full cytotoxic activity [2]. Notably, Aplyronine B, which contains a TMSer ester at C9 rather than C7, shows intermediate cytotoxicity (IC50 = 2.9 nM), confirming that both the presence and positional placement of the TMSer moiety modulate potency [3].

Cytotoxicity Anticancer screening Actin depolymerization

In Vivo Antitumor Efficacy: Absence of Validated Data for Aplyronine C Contrasts with Established Aplyronine A Activity

No peer-reviewed studies report in vivo antitumor efficacy data for Aplyronine C. In contrast, Aplyronine A has demonstrated significant in vivo antiproliferative activity in multiple murine models, including P388 leukemia (T/C = 545% at 0.08 mg/kg) and Lewis lung carcinoma (T/C = 556% at 0.04 mg/kg) [1]. This represents a critical functional divergence: Aplyronine A has been validated as a preclinical anticancer drug candidate with documented in vivo tumor growth inhibition, whereas Aplyronine C lacks any comparable in vivo validation [1]. The absence of in vivo data for Aplyronine C does not necessarily preclude its utility, but it establishes a clear evidentiary boundary for researchers considering translational applications.

In vivo pharmacology Antitumor efficacy Preclinical development

Actin-Binding Affinity of Aplyronine C Side Chain Analogues: Quantified Dissociation Constants for Fragment-Based Probe Design

Synthetic analogues of the C24–C34 side chain of Aplyronine C (SF-01 and GC-04) bind to globular actin (G-actin) with dissociation constants (Kd) of 285 ± 33 nM and 132 ± 13 nM, respectively [1]. These quantitative binding data establish a defined affinity baseline for actin engagement by the isolated tail region of Aplyronine C. While the full-length natural product Aplyronine A forms a 1:1 complex with G-actin with Kd = 100 nM [2], comparative binding data for full-length Aplyronine C remain unreported. The crystal structures of actin complexed with GC-04 and SF-01 reveal a conserved binding mode within the cleft between subdomains 1 and 3 [1], providing structural validation of target engagement.

Actin binding Fragment-based design Molecular probes

Synthetic Accessibility: Aplyronine C as a More Tractable Total Synthesis Target than Aplyronine A

A highly stereocontrolled total synthesis of Aplyronine C has been achieved, employing aldol methodology to install the requisite stereochemistry, with a crucial boron-mediated aldol coupling of an N-vinylformamide-bearing methyl ketone with a macrocyclic aldehyde [1]. The synthetic route features significant improvements in step economy compared to the earlier total synthesis of Aplyronines A–C by Yamada and Kigoshi [1]. While direct quantitative comparisons of overall yield and step count between Aplyronine C and Aplyronine A syntheses are not systematically reported in a single study, the Paterson synthesis of Aplyronine C establishes a validated, reproducible route that enables access to this congener for biological evaluation [1]. Furthermore, the modular synthetic platform developed for simplified aplyronine analogues demonstrates that function-oriented molecular editing can significantly shorten the chemical synthesis of aplyronine-class compounds, with four simplified analogues synthesized and evaluated for cancer cell growth inhibition in HeLa cells [2].

Total synthesis Synthetic accessibility Analogue development

Optimal Research and Industrial Use Cases for Aplyronine C Based on Validated Evidence


In Vitro Actin Cytoskeleton Studies Requiring Moderate Cytotoxic Potency

Aplyronine C (IC50 = 22.4 nM in HeLa-S3 cells) provides a defined, intermediate cytotoxic potency profile that is 50-fold less potent than Aplyronine A (IC50 = 0.45 nM) [1]. This potency differential is advantageous for mechanistic studies of actin depolymerization where the extreme potency of Aplyronine A may cause rapid, catastrophic cytoskeletal collapse that obscures intermediate phenotypic readouts. Researchers investigating actin dynamics, focal adhesion turnover, or cytoskeleton-dependent signaling pathways may prefer Aplyronine C to achieve a more gradual, titratable disruption of the actin network. The absence of the C7-TMSer ester in Aplyronine C also simplifies structure–activity interpretation when comparing actin-binding outcomes across congeners [2].

Fragment-Based Design of Actin-Targeting Molecular Probes

Synthetic analogues of the Aplyronine C C24–C34 side chain (SF-01 and GC-04) have been characterized with quantified G-actin binding affinities (Kd = 285 ± 33 nM and 132 ± 13 nM, respectively) and structurally validated by X-ray crystallography [1]. These fragments bind within the conserved cleft between actin subdomains 1 and 3, a mode shared by other actin-depolymerizing macrolides. Researchers engaged in fragment-based drug discovery or the development of actin-targeting bioconjugates can leverage Aplyronine C-derived fragments as validated starting points for structure-guided optimization. The modular nature of the aplyronine scaffold further supports function-oriented editing to generate novel analogues with tailored actin-binding properties [2].

Total Synthesis and Methodology Development for Complex Polyketide Macrolides

Aplyronine C serves as a benchmark target for developing and validating new synthetic methodologies for complex polyketide macrolides. The Paterson total synthesis established a highly stereocontrolled route exploiting aldol methodology and boron-mediated coupling, providing a reproducible synthetic platform for accessing this congener [1]. Organic chemistry laboratories focused on macrolide total synthesis or the development of convergent aldol-based strategies may select Aplyronine C as a target of intermediate complexity relative to Aplyronine A, while still presenting the stereochemical and functional-group challenges characteristic of the aplyronine family. The modular strategy demonstrated in the synthesis of simplified aplyronine analogues further illustrates the utility of this scaffold for exploring step-economical routes to actin-binding compounds [2].

Comparative SAR Studies of the Aplyronine Congener Series

The aplyronine family exhibits a well-defined cytotoxicity gradient: Aplyronine A (IC50 = 0.45 nM), Aplyronine B (IC50 = 2.9 nM), and Aplyronine C (IC50 = 22.4 nM) against HeLa-S3 cells [1]. This quantitative potency ranking enables Aplyronine C to serve as the low-potency anchor in comparative structure–activity relationship (SAR) studies. The absence of the C7-TMSer ester in Aplyronine C, compared to its presence in Aplyronine A and positional variation in Aplyronine B, provides a defined structural perturbation for investigating the contribution of this moiety to actin binding, cytotoxicity, and protein–protein interaction induction [2]. Researchers conducting systematic SAR campaigns on actin-targeting macrolides may require all three congeners to fully delineate the pharmacophore requirements for high-potency activity.

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